molecular formula C10H5ClF3NS B8752134 2-Chloro-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole CAS No. 945860-88-8

2-Chloro-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole

Cat. No.: B8752134
CAS No.: 945860-88-8
M. Wt: 263.67 g/mol
InChI Key: RZUUMJDXFHDWFC-UHFFFAOYSA-N
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Description

2-Chloro-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole is a useful research compound. Its molecular formula is C10H5ClF3NS and its molecular weight is 263.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

945860-88-8

Molecular Formula

C10H5ClF3NS

Molecular Weight

263.67 g/mol

IUPAC Name

2-chloro-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole

InChI

InChI=1S/C10H5ClF3NS/c11-9-15-8(5-16-9)6-1-3-7(4-2-6)10(12,13)14/h1-5H

InChI Key

RZUUMJDXFHDWFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)Cl)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 28.05 g (114.4 mmole) of 4-(4-trifluoromethyl-phenyl)-3H-thiazol-2-one and 85 mL (0.92 mole) of phosphorus oxychloride was heated at reflux for 5 hours. The mixture was cooled and the excess phosphorus oxychloride was removed under reduced pressure. The residue was diluted with ethyl acetate and the slurry was poured onto ice. The mixture was made basic by the addition of saturated aqueous sodium carbonate solution. The ethyl acetate layer was dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The residue was purified by silica gel chromatography eluting with ethyl acetate-hexanes (gradient 10:90-20:80) to give 19.34 g of 2-chloro-4-(4-trifluoromethyl-phenyl)-thiazole as a light brown solid.
Name
4-(4-trifluoromethyl-phenyl)-3H-thiazol-2-one
Quantity
28.05 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step One

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